acridin-9-amine;hydrate

Overview

Description

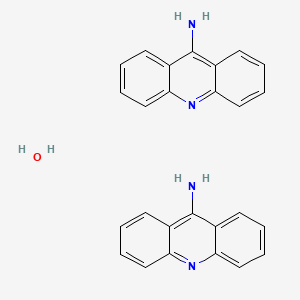

9-Acridinamine, hydrate (2:1), also known as 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate, is a well-known cholinesterase inhibitor commonly used in pharmacological studies . It is a hydrate form of 9-acridinamine, a crystalline solid that is slightly soluble in water and other polar solvents.

Synthesis Analysis

A one-pot, two-stage synthetic route to access 9-aminoacridines has been developed. This involves a Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization. This one-pot reaction affords pharmaceutically valuable 9-aminoacridines from readily available 2-bromobenzonitriles and arylamines .Molecular Structure Analysis

The molecular formula of 9-Acridinamine, hydrate (2:1) is C26H22N4O. Its average mass is 406.479 Da and its monoisotopic mass is 406.179352 Da . The IUPAC Standard InChI of 9-Aminoacridine is InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H, (H2,14,15) .Scientific Research Applications

Tautomeric Phenomena and Electronic Absorption Spectroscopy

9-Acridinamine and its protonated forms exhibit tautomeric phenomena, with the ability to exist in amino and imino forms. This characteristic was studied using electronic absorption spectroscopy, where the UV spectra indicated a shift in electron density within the molecule. Such behavior is crucial for understanding the molecular structure and reactivity of acridine derivatives (Rak & Błażejowski, 1992).

Antibacterial Efficacy with Gold Nanoparticles

The adsorption of 9-acridinamine derivatives on gold nanoparticles demonstrated enhanced antibacterial efficacy compared to the drugs alone. This finding suggests a potential for using acridine derivatives in drug delivery and clinical applications, particularly in combating bacterial infections (Mitra et al., 2014).

Photophysical Studies of Microcrystals

Research on single microcrystals of 9-amino acridine hydrochloride hydrate revealed insights into the photophysical behavior of acridine derivatives. These studies contribute to our understanding of how acridine compounds interact with light, which is essential for applications in fluorescence microscopy and material science (Sandeep & Bisht, 2006).

Anion Dispersion and Stability

Investigations into the electron binding capabilities of 9-Acridinamine tautomers revealed that both amino and imino forms can bind an excess electron to form stable anions. This property is significant for understanding the chemical behavior of acridine derivatives and their potential applications in electronic materials (Skurski et al., 2001).

Alzheimer's Disease Therapeutics

The synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, related to tacrine, showed inhibition of acetylcholinesterase in vitro and activity in models predictive of Alzheimer's disease. This research highlights the potential of acridine derivatives in developing treatments for neurodegenerative diseases (Shutske et al., 1989).

Mechanism of Action

Target of Action

The primary target of 9-Acridinamine, hydrate (2:1), also known as acridin-9-amine;hydrate, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system, into choline and acetate. By targeting AChE, 9-Acridinamine can influence the concentration of acetylcholine in the synaptic cleft and thus modulate neuronal signaling.

Mode of Action

9-Acridinamine acts as a cholinesterase inhibitor . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing cholinergic transmission.

Biochemical Pathways

The action of 9-Acridinamine affects several biochemical pathways. Primarily, it impacts the cholinergic synapse and glycerophospholipid metabolism . By inhibiting AChE, it disrupts the normal function of the cholinergic synapse, leading to an accumulation of acetylcholine. This can result in prolonged muscle contractions and other effects associated with increased cholinergic activity. The impact on glycerophospholipid metabolism is less well understood but may relate to the compound’s role as a redox agent .

Result of Action

The primary result of 9-Acridinamine’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in the nervous system, it could lead to increased neuronal firing, while in muscle tissue, it could result in prolonged muscle contractions.

Safety and Hazards

9-Acridinamine, hydrate (2:1) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .

Biochemical Analysis

Biochemical Properties

9-Acridinamine, hydrate (2:1) is known to interact with various enzymes and proteins. It is a well-known cholinesterase inhibitor commonly used in pharmacological studies

Cellular Effects

The effects of 9-Acridinamine, hydrate (2:1) on cells are diverse and complex. It has been shown to have genotoxic effects in vitro . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name |

acridin-9-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWFQHCZHQCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369099 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65944-23-2 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.